molecular formula C10H11NO4 B3131484 4-Isopropyl-2-nitrobenzoic acid CAS No. 35480-95-6

4-Isopropyl-2-nitrobenzoic acid

Cat. No.: B3131484
CAS No.: 35480-95-6
M. Wt: 209.2 g/mol
InChI Key: LMEMHNYHGJJMEK-UHFFFAOYSA-N
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Description

4-Isopropyl-2-nitrobenzoic acid is an aromatic compound with the molecular formula C10H11NO4 It features a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropyl-2-nitrobenzoic acid can be synthesized through a multi-step process. One common method involves the nitration of 4-isopropylbenzoic acid to introduce the nitro group. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and minimize side reactions .

Another synthetic route involves the nitration of 4-isopropylbenzonitrile followed by hydrolysis to convert the nitrile group to a carboxylic acid. This process involves heating the nitrile compound with sulfuric acid and water, followed by neutralization with sodium hydroxide and acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromic acid for strong oxidation reactions.

Major Products Formed

    Reduction: 4-Isopropyl-2-aminobenzoic acid.

    Substitution: 4-Halo-2-nitrobenzoic acid.

    Oxidation: 4-Carboxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Isopropyl-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is highly electron-withdrawing, which influences the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The isopropyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

4-Isopropyl-2-nitrobenzoic acid can be compared with other nitrobenzoic acids, such as:

Properties

IUPAC Name

2-nitro-4-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEMHNYHGJJMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of Example 431B (1.746 g, 9.1798 mmol) dissolved in a 2:1:1 v/v/v mixture of water/acetic acid/concentrated sulfuric acid (24 mL) was heated at reflux for 3 days. The reaction was cooled, poured onto ice water (80 mL) and adjusted to pH12 with 6N aqueous sodium hydroxide. The reaction was washed with ethyl ether (3×50 mL). The aqueous phase was acidified to pH 2 with concentrated hydrochloric acid and extracted with ethyl ether (2×75 mL). The ethereal extracts were dried over magnesium sulfate, filtered, and concentrated by rotary evaporation. The residue was co-concentrated with methylene chloride (5 mL)/hexanes (100 mL) three times and dried on high vacuum to afford the title compound as an off-white solid (1.402 g, 6.702 mmol, 73%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.23 (d, J=6.62 Hz, 6 H) 2.88-3.23 (m, 1 H) 7.66 (dd, J=8.09, 1.84 Hz, 1 H) 7.80 (d, J=7.72 Hz, 1 H) 7.83 (d, J=1.47 Hz, 1 H) 13.70 (br s, 1 H).
Quantity
1.746 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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